N1-(2-carbamoylbenzofuran-3-yl)-N2-(furan-2-ylmethyl)oxalamide
Description
N1-(2-Carbamoylbenzofuran-3-yl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzofuran ring substituted with a carbamoyl group at the 2-position and a furan-2-ylmethyl moiety at the N2 position. Benzofuran derivatives are frequently associated with bioactivity, such as antiviral or anticancer properties, while furan-containing compounds are common in flavor chemistry . The oxalamide core (N-C(O)-C(O)-N) is a versatile pharmacophore observed in both therapeutic and flavoring agents, as exemplified by compounds like S336 (a flavor enhancer) and antiviral oxalamides .
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c17-14(20)13-12(10-5-1-2-6-11(10)24-13)19-16(22)15(21)18-8-9-4-3-7-23-9/h1-7H,8H2,(H2,17,20)(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWZOUCUICWUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry. Its structure includes functional groups that suggest possible interactions with biological targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C16H13N3O5
- Molecular Weight : 327.296 g/mol
- IUPAC Name : N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)oxamide
Research indicates that this compound may act as a modulator of histone lysine demethylase (KDM) activity. KDMs are critical in epigenetic regulation, influencing gene expression and cellular processes. By inhibiting or activating these enzymes, the compound could potentially alter cellular pathways involved in cancer progression and other diseases .
Anticancer Activity
Several studies highlight the anticancer properties of compounds similar to this compound. For instance:
- In vitro Studies : Research has shown that derivatives of the benzofuran scaffold exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These studies suggest that the compound may induce apoptosis (programmed cell death) via mitochondrial pathways.
- In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth and increased survival rates, indicating potential efficacy in cancer therapy.
Anti-inflammatory Activity
The compound's structural features suggest possible anti-inflammatory properties. In vitro assays have revealed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, which is significant for conditions like rheumatoid arthritis and inflammatory bowel disease.
Data Table: Summary of Biological Activities
| Activity Type | Model | Result | Reference |
|---|---|---|---|
| Anticancer | Cancer Cell Lines | Induced apoptosis; inhibited growth | |
| Anticancer | Animal Models | Reduced tumor size; increased survival | |
| Anti-inflammatory | Macrophage Assays | Decreased cytokine production |
Safety and Toxicity
While preliminary studies indicate promising biological activities, safety assessments are crucial. Toxicological evaluations are necessary to determine the compound's safety profile before any clinical application can be considered.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent-Driven Applications :
- The benzofuran and furan groups in the target compound may confer distinct electronic and steric properties compared to dimethoxybenzyl (S336) or thiazole (antiviral oxalamides). Benzofuran’s aromaticity and planar structure could enhance binding to biological targets, while furan’s oxygen atom may influence solubility .
- Pyridinyl and chlorophenyl groups in other oxalamides (e.g., S336, antiviral derivatives) are critical for receptor interactions—pyridine enhances flavor receptor (hTAS1R1/hTAS1R3) activation , while chlorophenyl improves antiviral potency .
Safety and Regulatory Profiles: S336 exhibits a high NOEL (100 mg/kg/day), reflecting its safety as a flavor additive. This contrasts with chlorophenyl-containing oxalamides (e.g., compound 13 ), which lack NOEL data but show therapeutic promise at lower doses (µg/mL range). The target compound’s carbamoyl group may influence metabolic pathways (e.g., hydrolysis or oxidation), similar to other oxalamides evaluated by the FAO/WHO .
Synthetic Feasibility :
- Antiviral oxalamides (e.g., compound 13) are synthesized via multi-step protocols involving amide coupling and stereochemical control , whereas flavoring agents like S336 prioritize cost-effective scalability . The target compound’s synthesis would likely require regioselective benzofuran functionalization.
Research Findings and Mechanistic Insights
Flavoring Agents vs. Therapeutic Candidates
- S336 activates umami receptors (hTAS1R1/hTAS1R3) via hydrogen bonding between its dimethoxybenzyl group and receptor residues, while the pyridinylethyl moiety stabilizes the active conformation .
- Antiviral oxalamides (e.g., compound 13) inhibit HIV entry by blocking the CD4-binding site on gp120, with thiazole and chlorophenyl groups enhancing hydrophobic interactions .
- The target compound’s benzofuran ring could mimic aromatic residues in viral or cellular targets, but further docking studies are needed.
Metabolic and Toxicological Considerations
- Oxalamides undergo hydrolysis to oxalic acid derivatives and oxidation of alkyl/aromatic side chains. For example, S336’s methoxy groups are demethylated, forming non-toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
